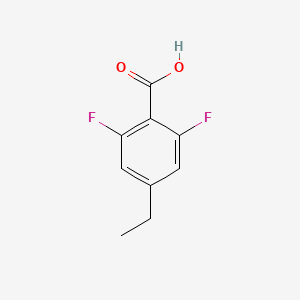
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is a specialized organic compound characterized by the presence of a benzonitrile core substituted with a hexafluorobutoxy group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- typically involves the reaction of 4-hydroxybenzonitrile with 2,2,3,4,4,4-hexafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzylamine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) are typical.
Major Products:
Oxidation: Formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzoic acid.
Reduction: Formation of 4-(2,2,3,4,4,4-hexafluorobutoxy)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is utilized in several fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- exerts its effects is largely dependent on its chemical structure. The electron-withdrawing fluorine atoms influence the reactivity of the nitrile group and the benzene ring. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
- 4-Fluorobenzonitrile
- 2,2,3,3,4,4,4-Heptafluorobutanoylbenzonitrile
- 4-(Trifluoromethoxy)benzonitrile
Comparison: Benzonitrile, 4-(2,2,3,4,4,4-hexafluorobutoxy)- is unique due to the presence of six fluorine atoms in the butoxy group, which significantly enhances its electron-withdrawing capability compared to compounds with fewer fluorine atoms. This results in distinct reactivity patterns and stability, making it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Propriétés
Numéro CAS |
1980086-48-3 |
|---|---|
Formule moléculaire |
C11H7F6NO |
Poids moléculaire |
283.17 g/mol |
Nom IUPAC |
4-(2,2,3,4,4,4-hexafluorobutoxy)benzonitrile |
InChI |
InChI=1S/C11H7F6NO/c12-9(11(15,16)17)10(13,14)6-19-8-3-1-7(5-18)2-4-8/h1-4,9H,6H2 |
Clé InChI |
NDKLLESTBWWZSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCC(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)
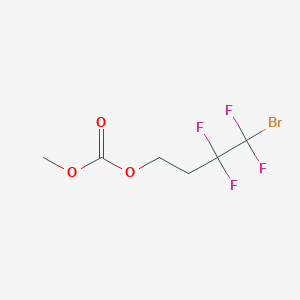
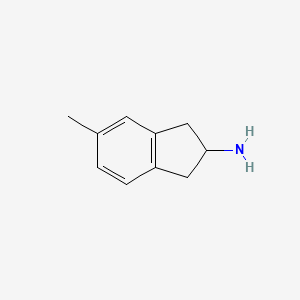

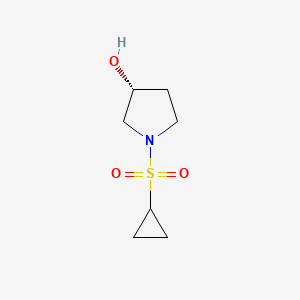
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
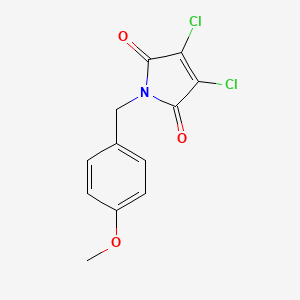

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
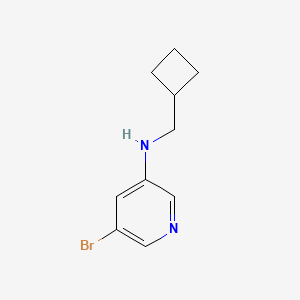
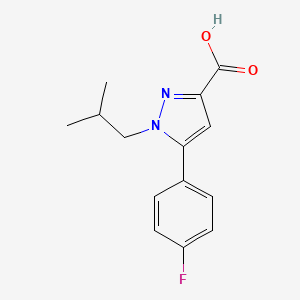
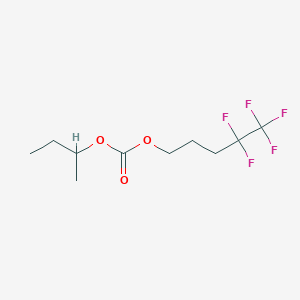
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)
